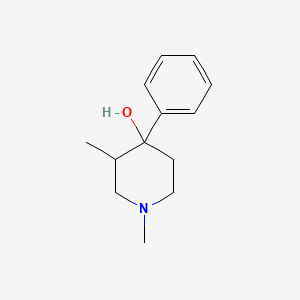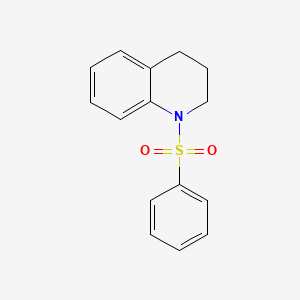![molecular formula C12H23NO B5112699 [1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays important roles in a variety of physiological processes. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.
Mécanisme D'action
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. [1-(3-methylcyclopentyl)-3-piperidinyl]methanol binds to a specific site on TRPV4 and induces a conformational change that results in channel activation.
Biochemical and Physiological Effects:
Activation of TRPV4 by [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. In endothelial cells, TRPV4 activation leads to the release of nitric oxide, which plays a key role in regulating vascular tone and blood flow. In sensory neurons, TRPV4 activation leads to the release of neuropeptides, which play a key role in pain transmission. In immune cells, TRPV4 activation leads to the release of cytokines and chemokines, which play a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective agonist of TRPV4, which allows for precise control of channel activation. It is also relatively stable and can be easily synthesized in large quantities. However, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol has some limitations. It is a small molecule and may have off-target effects on other ion channels or receptors. It is also not suitable for long-term studies due to its short half-life.
Orientations Futures
There are several future directions for research on [1-(3-methylcyclopentyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective TRPV4 agonists for therapeutic applications. Another area of interest is the elucidation of the downstream signaling pathways activated by TRPV4, which could lead to the development of novel therapeutic targets. Finally, the role of TRPV4 in various disease models, including cancer, diabetes, and neurodegenerative diseases, is an area of active investigation.
Méthodes De Synthèse
The synthesis of [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was first reported by GlaxoSmithKline in 2008. The synthesis involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring through a cyclization reaction. The final product is obtained in high yield and purity using standard purification techniques.
Applications De Recherche Scientifique
[1-(3-methylcyclopentyl)-3-piperidinyl]methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has shown promising results in various disease models, including pain, inflammation, and cardiovascular disorders. In a rat model of neuropathic pain, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to significantly reduce pain behavior and improve motor function. In a mouse model of acute lung injury, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to reduce inflammation and improve lung function. In a rabbit model of myocardial infarction, [1-(3-methylcyclopentyl)-3-piperidinyl]methanol was found to improve cardiac function and reduce infarct size.
Propriétés
IUPAC Name |
[1-(3-methylcyclopentyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-5-12(7-10)13-6-2-3-11(8-13)9-14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZLAGZIXNRKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylcyclopentyl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)






![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
